molecular formula C8H9Cl B146410 4-Chloro-o-xylene CAS No. 615-60-1

4-Chloro-o-xylene

Cat. No.: B146410
CAS No.: 615-60-1
M. Wt: 140.61 g/mol
InChI Key: HNQLMBJUMVLFCF-UHFFFAOYSA-N
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Description

4-Chloro-o-xylene, also known as 4-chloro-1,2-dimethylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-o-xylene can be synthesized through the direct chlorination of o-xylene. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride, aluminum chloride, or iodine. The reaction is typically carried out at temperatures ranging from 10°C to 40°C .

Industrial Production Methods: In industrial settings, the chlorination of o-xylene is performed in large reactors where chlorine gas is bubbled through o-xylene in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of this compound. The product is then purified through distillation to remove any unreacted o-xylene and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-o-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used for nucleophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-chloro-o-xylene involves its interaction with specific molecular targets. In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions .

Comparison with Similar Compounds

  • 3-Chloro-o-xylene
  • 2-Chloro-o-xylene
  • 4-Chloro-m-xylene
  • 4-Chloro-p-xylene

Comparison: 4-Chloro-o-xylene is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct physical and chemical properties that make it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

4-chloro-1,2-dimethylbenzene
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InChI

InChI=1S/C8H9Cl/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNQLMBJUMVLFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9Cl
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DSSTOX Substance ID

DTXSID50210470
Record name 4-Chloro-o-xylene
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Molecular Weight

140.61 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 4-Chloro-o-xylene
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Vapor Pressure

0.84 [mmHg]
Record name 4-Chloro-o-xylene
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CAS No.

615-60-1
Record name 4-Chloro-1,2-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-o-xylene in the synthesis of 3,3',4,4'-biphenyltetracarboxylic anhydride?

A1: this compound acts as a reactant in the synthesis process []. It reacts with the product of 4-bromo-o-xylene and magnesium (a Grignard reagent) in the presence of a nickel acetylacetone catalyst. This reaction leads to the formation of 3,3',4,4'-tetramethyl diphenyl, which is then further oxidized and dehydrated to finally yield 3,3',4,4'-biphenyltetracarboxylic anhydride.

Q2: Are there alternative methods to synthesize 3,3',4,4'-biphenyltetracarboxylic anhydride that do not involve this compound?

A2: While the provided research paper focuses specifically on a synthesis method utilizing this compound [], alternative synthetic routes might exist. Exploring those would require a broader literature search on the synthesis of 3,3',4,4'-biphenyltetracarboxylic anhydride and its derivatives.

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